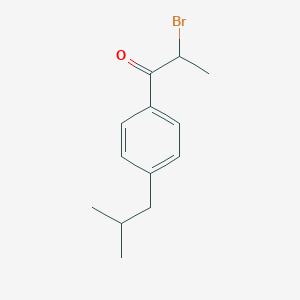

2-Bromo-1-(4-isobutylphenyl)propan-1-one

Description

BenchChem offers high-quality 2-Bromo-1-(4-isobutylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-isobutylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGMFVCPJFHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an α-brominated ketone of significant interest in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and the characteristic 4-isobutylphenyl moiety, positions it as a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in certain synthetic pathways for Ibuprofen, one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.

Identifiers and Molecular Structure

-

IUPAC Name : 2-Bromo-1-(4-isobutylphenyl)propan-1-one[3]

-

Synonyms : 2-Bromo-4'-(2-methylprop-1-yl)propiophenone[5]

The molecule consists of a propiophenone core, substituted with an isobutyl group at the para-position of the phenyl ring and a bromine atom at the alpha-position relative to the carbonyl group.

Physicochemical Data

The quantitative properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇BrO | [3][4][5][7] |

| Molecular Weight | 269.18 g/mol | [4][6][7] |

| Monoisotopic Mass | 268.04628 Da | [7] |

| Appearance | Not specified; likely a solid or oil | - |

| Topological Polar Surface Area | 17.1 Ų | [7] |

| Rotatable Bond Count | 4 | [7] |

| Complexity | 205 | [7] |

| XLogP3-AA | 4.4 | [7] |

Synthesis and Mechanistic Insights

The primary route to 2-Bromo-1-(4-isobutylphenyl)propan-1-one involves the selective α-bromination of its ketone precursor, 4'-isobutylpropiophenone. This transformation is a cornerstone reaction in organic synthesis.

Synthetic Pathway via Electrophilic Bromination

A common and effective method employs copper(II) bromide (CuBr₂) as the brominating agent.[6] This reagent is favored for its selectivity and milder reaction conditions compared to using elemental bromine (Br₂), which can lead to over-bromination and other side reactions.

The reaction proceeds via an enol or enolate intermediate. The ketone, 4'-isobutylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile, attacking one of the bromine atoms on the CuBr₂ complex. The choice of solvent, typically a mixture like chloroform and ethyl acetate, facilitates the reaction by ensuring solubility of the reactants and stabilizing the intermediates.[6]

Caption: Synthetic workflow for 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one

This protocol is based on established methodologies for α-bromination of ketones.[6]

-

System Preparation : A round-bottom flask is charged with 4'-isobutylpropiophenone (1 equivalent) and a solvent mixture of chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition : Copper(II) bromide (CuBr₂) (approx. 2.2 equivalents) is added to the stirred solution.

-

Reaction Execution : The mixture is heated to reflux (the boiling point of the solvent mixture) for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solid copper(I) bromide formed is removed by filtration. The filtrate is then washed sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary to achieve high purity.

-

Validation : The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in the Synthesis of Ibuprofen

The strategic placement of the bromine atom makes this compound an excellent electrophile for constructing the propanoic acid side-chain of Ibuprofen. The conversion leverages the reactivity of the α-bromo ketone functionality.

Transformation Pathway

While multiple industrial syntheses for Ibuprofen exist (e.g., the Boots and BHC processes), a pathway from 2-Bromo-1-(4-isobutylphenyl)propan-1-one demonstrates classic organic transformations.[1] A plausible and instructive route involves a Favorskii-type rearrangement or a related sequence. In this conceptual pathway, treatment with a base (e.g., a hydroxide or alkoxide) can lead to the formation of a cyclopropanone intermediate, which subsequently undergoes ring-opening to yield the ester of Ibuprofen. Saponification (hydrolysis) of the ester then yields the final Ibuprofen acid.

Caption: Conceptual pathway from the bromo-ketone intermediate to Ibuprofen.

Conceptual Protocol: Conversion to Ibuprofen

-

Rearrangement/Esterification : The starting bromo-ketone (1 equivalent) is dissolved in an appropriate alcohol solvent (e.g., methanol or ethanol). A strong base, such as sodium hydroxide or sodium methoxide (2-3 equivalents), is added portion-wise while cooling the reaction mixture in an ice bath to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

Ester Isolation : The reaction is quenched by the addition of water, and the product ester is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Saponification : The crude ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester to the carboxylate salt.

-

Acidification and Final Product Isolation : After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the Ibuprofen to precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., hexane) can be performed to yield high-purity Ibuprofen.[1]

Analytical and Spectroscopic Profile

Characterization is crucial for confirming the structure and purity of the synthesized compound. The following table summarizes the expected data from standard analytical methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.1-7.8 ppm region, characteristic of a para-substituted benzene ring. - Methine Proton (CH-Br) : A quartet around 5.1-5.3 ppm, coupled to the adjacent methyl group. - Methyl Protons (CH₃-CH) : A doublet around 1.8-2.0 ppm, coupled to the methine proton. - Isobutyl Protons : A doublet for the two CH₃ groups (~0.9 ppm), a multiplet for the CH proton (~1.8 ppm), and a doublet for the benzylic CH₂ group (~2.5 ppm).[1] |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the downfield region, typically >190 ppm. - Aromatic Carbons : Multiple signals between ~125-145 ppm. - Carbon-Bromine Carbon (C-Br) : A signal around 40-50 ppm. - Other aliphatic carbons corresponding to the methyl and isobutyl groups will appear in the upfield region (<40 ppm). |

| IR Spectroscopy | - Carbonyl (C=O) Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹. - Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region. - C-H Stretches : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C-Br Stretch : A signal in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of Br• and cleavage at the carbonyl group. |

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory when handling 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

-

Hazard Identification : α-Bromo ketones are typically classified as irritants and lachrymators. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10]

-

Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

-

Handling : Avoid generating dust or aerosols. Use spark-proof tools and ensure adequate ventilation.[9][11] Avoid contact with strong oxidizing agents, acids, and bases, with which it may react violently.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[10]

-

Disposal : Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[10]

References

-

PubChem. 2-Bromo-1-(4-isobutylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

Kilburg, M., & Deroo, R. (2019). Ibuprofen Synthesis. Synaptic. Central College. Available from: [Link]

-

Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. National Center for Biotechnology Information. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [Link]

Sources

- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 2. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(4-isobutylphenyl)propan-1-one | C13H17BrO | CID 2735576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Bromo-1-(4-isobutylphenyl)propan-1-one CAS 80336-64-7

An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS 80336-64-7): Synthesis, Application, and Analysis

Introduction

2-Bromo-1-(4-isobutylphenyl)propan-1-one, identified by CAS number 80336-64-7, is a pivotal chemical intermediate in synthetic organic chemistry. While not an end-product for therapeutic use itself, its significance lies in its role as a versatile precursor, particularly in the synthesis of derivatives of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] Ibuprofen, or 2-(4-isobutylphenyl)propanoic acid, is celebrated for its analgesic, antipyretic, and anti-inflammatory properties.[3] The strategic placement of the bromine atom alpha to the carbonyl group in 2-Bromo-1-(4-isobutylphenyl)propan-1-one makes it a highly reactive and valuable building block for introducing the propanoic acid moiety or for creating a wide array of other functionalized molecules.[2]

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this key intermediate. It delves into its synthesis, mechanistic considerations, applications in derivatization, analytical characterization, and crucial safety protocols, offering field-proven insights from a senior application scientist's perspective.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are summarized below.

| Property | Value | Source |

| CAS Number | 80336-64-7 | [4] |

| Molecular Formula | C₁₃H₁₇BrO | [4] |

| Molecular Weight | 269.18 g/mol | [4] |

| Appearance | Colorless to light brown clear liquid (inferred from related compounds) | [5] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Mechanistic Insights

The primary route to 2-Bromo-1-(4-isobutylphenyl)propan-1-one is through the alpha-bromination of its ketone precursor, 1-(4-isobutylphenyl)propan-1-one. This reaction is a cornerstone of organic synthesis, allowing for the specific introduction of a halogen, which can then serve as a leaving group or a point for further functionalization.

Causality in Experimental Design

The choice of brominating agent and reaction conditions is critical for achieving high yield and minimizing side products. The reaction typically proceeds via an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then attacks the bromine. In basic conditions, an enolate is formed, which is a more potent nucleophile. For α-halogenation, acidic conditions or the use of a bromine source like N-Bromosuccinimide (NBS) are often preferred to control the reaction and prevent polybromination.

Caption: Synthetic workflow for 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Experimental Protocol: Synthesis via Alpha-Bromination

This protocol describes a representative lab-scale synthesis. Every step is designed for self-validation through observable changes and subsequent analytical confirmation.

-

Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 1-(4-isobutylphenyl)propan-1-one (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Bromination: While stirring, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature. The disappearance of the bromine's reddish-brown color indicates its consumption. A slight excess of bromine is used to ensure complete conversion of the starting material.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Work-up: Once the reaction is complete, pour the mixture into a larger beaker containing ice-water. This precipitates the crude product and quenches any unreacted bromine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove residual bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final product with high purity.

Application in Drug Development: A Versatile Intermediate

The primary value of 2-Bromo-1-(4-isobutylphenyl)propan-1-one lies in its utility as a precursor for various Ibuprofen derivatives and other novel chemical entities.[3][6] The α-bromo ketone functionality is a gateway to numerous transformations.

Caption: Key reaction pathways for 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Protocol: Conversion to an Ibuprofen Ester via Favorskii Rearrangement

The Favorskii rearrangement is an elegant and efficient method for converting α-halo ketones into carboxylic acid derivatives. This pathway is a plausible industrial route for transforming the title compound into an ester of Ibuprofen.

-

Alkoxide Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide (approx. 1.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ketone: Cool the alkoxide solution in an ice bath. Slowly add a solution of 2-Bromo-1-(4-isobutylphenyl)propan-1-one (1.0 eq) in ethanol to the cooled alkoxide solution. The reaction is exothermic and maintaining a low temperature is crucial for controlling the reaction rate and selectivity.

-

Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the ethoxide nucleophile to yield the ethyl ester of Ibuprofen.[7]

-

Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and remove the ethanol under reduced pressure.

-

Extraction and Purification: Extract the resulting aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-isobutylphenyl)propanoate. Purify via vacuum distillation or column chromatography. This ester can then be hydrolyzed to yield Ibuprofen.[7]

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and quality of any chemical intermediate used in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the bromine atom and the isobutylphenyl group.

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups, notably the characteristic strong absorption of the carbonyl (C=O) group.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[4]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities.[8]

Protocol: HPLC Purity Analysis

This protocol is a representative method for assessing the purity of 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 Acetonitrile:Water, ramping to 90:10 Acetonitrile:Water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm, where the phenyl group exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Impurity Profiling and Control

In the context of drug development, understanding and controlling impurities is a regulatory requirement.[1] Potential impurities in 2-Bromo-1-(4-isobutylphenyl)propan-1-one can include:

-

Unreacted Starting Material: 1-(4-isobutylphenyl)propan-1-one.

-

Polybrominated Species: Dibromo- or other polyhalogenated byproducts.

-

Isomers: Impurities arising from rearrangements or alternative reaction pathways.

-

Degradation Products: Formed during storage, especially if exposed to moisture or light.

The analytical methods described above, particularly HPLC, are crucial for detecting and quantifying these impurities.[1][8]

Safety and Handling

Based on available safety data, 2-Bromo-1-(4-isobutylphenyl)propan-1-one is a hazardous substance that requires careful handling.[9]

-

Hazards: The compound is classified as causing severe skin burns and serious eye damage.[9] It is corrosive and should be handled with extreme care. Similar α-halo ketones are known irritants to the respiratory tract.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[5]

-

Handling: Avoid all personal contact, including inhalation of vapors.[10] Grounding and bonding containers is necessary when transferring material to prevent static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[9]

-

Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[9]

-

Conclusion

2-Bromo-1-(4-isobutylphenyl)propan-1-one is more than just a chemical compound; it is a critical enabler in the synthesis of pharmaceutically relevant molecules. Its value is defined by the reactive α-bromo ketone handle, which allows chemists to efficiently construct the core of Ibuprofen and explore a vast chemical space for new derivatives with potentially enhanced therapeutic profiles. A thorough understanding of its synthesis, reactivity, analysis, and safe handling—as detailed in this guide—is essential for any researcher or drug development professional looking to leverage its synthetic potential.

References

- Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC - NIH. (n.d.).

- US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents. (n.d.).

- Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC - PubMed Central. (n.d.).

- 2-Bromo-1-(4-methoxyphenyl)propan-1-one - Sigma-Aldrich. (n.d.).

- 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE 80336-64-7 wiki - Guidechem. (n.d.).

- Synthesis of Ibuprofen Degradation products and impurities - Amazon S3. (n.d.).

- CN101456808A - Method for preparing ibuprofen - Google Patents. (n.d.).

- Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11).

- 1-(4-isobutylphenyl)propan-1-one - CymitQuimica. (2022, May 16).

- SAFETY DATA SHEET. (n.d.).

- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. (n.d.).

- Modification of ibuprofen synthesis through the mechanism analysis - Semantic Scholar. (n.d.).

- Application Notes and Protocols: The Utility of 2-(4-Isobutylphenyl)propanohydrazide as a Versatile Intermediate in Drug Discovery - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).

- Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (n.d.).

- CN108794319B - Preparation method of ibuprofen impurity A - Google Patents. (n.d.).

- Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions: a) NaN 3 , H 2 O, 80°. b) Et 3 N, ethanol, reflux, 4 h - ResearchGate. (n.d.).

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. (n.d.).

- 2-Bromo-1-(4-hydroxyphenyl)propan-1-one - PubChem. (n.d.).

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - NIH. (n.d.).

- Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives - Bulgarian Chemical Communications. (2020, November 10).

- Ibuprofen-impurities - Pharmaffiliates. (n.d.).

- CAS 51407-46-6: 2-(4-Isobutylphenyl)propanal | CymitQuimica. (n.d.).

- Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed. (2019, May 14).

- Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed. (n.d.).

- (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate. (n.d.).

- Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination. (2025, July 30).

- 2-Bromo-1-(4-methoxyphenyl)propan-1-one - PubChem. (n.d.).

- Ethyl 2-(4-isobutylphenyl)propanoate | CAS#:41283-72-1 | Chemsrc. (2025, August 20).

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Page loading... [wap.guidechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(4-isobutylphenyl)propanoate | CAS#:41283-72-1 | Chemsrc [chemsrc.com]

- 8. Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate. We will delve into its molecular architecture, elucidate its synthesis and characterization, and discuss its pivotal role in the pharmaceutical industry, particularly as a precursor in drug development. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Molecular Identity and Physicochemical Profile

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an aromatic ketone featuring an α-bromination. This structural feature makes it a versatile reagent in organic synthesis. The molecule's core consists of a phenyl ring substituted with an isobutyl group at the para-position, attached to a brominated propanone side chain. The presence of a chiral center at the second carbon of the propane chain means the compound can exist as a racemic mixture of two enantiomers.

Its identity and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BrO | [1][2] |

| Molecular Weight | 269.18 g/mol | [1] |

| CAS Number | 80336-64-7 (related), 38833-25-3 (unspecified isomer) | [1] |

| Appearance | Varies; often a solid or oil | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3-AA | 4.4 | [1] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Bromo-1-(4-isobutylphenyl)propan-1-one involves the α-bromination of its ketone precursor, 4'-isobutylpropiophenone.[4] This reaction is a classic example of electrophilic substitution at an α-carbon, proceeding via an enol or enolate intermediate.

The choice of brominating agent and reaction conditions is critical to control selectivity and minimize side reactions. Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or methanol, or N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine. The acid-catalyzed pathway is often preferred as it proceeds through the enol tautomer, allowing for regioselective bromination at the α-position.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 2-Bromo-1-(4-isobutylphenyl)propan-1-one from 4'-isobutylpropiophenone.

Materials:

-

4'-Isobutylpropiophenone

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium Bicarbonate Solution (5%, aqueous)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 4'-isobutylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred mixture. The causality here is crucial: slow, controlled addition prevents a rapid exotherm and the formation of dibrominated byproducts. The reaction is monitored by the disappearance of the bromine's reddish-brown color.

-

Quenching: Once the reaction is complete (as determined by TLC or GC analysis), the mixture is carefully poured into ice-cold water to precipitate the crude product and quench any unreacted bromine.

-

Neutralization: The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step is essential to remove the acetic acid catalyst.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

-

Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Role of the bromo-ketone as an intermediate in Ibuprofen synthesis.

Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is employed to characterize 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

| Analytical Technique | Expected Observations and Interpretation |

| ¹H NMR Spectroscopy | Aromatic Protons: Two doublets in the ~7.2-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. CH-Br Proton: A quartet around 5.2 ppm, split by the adjacent methyl group. Isobutyl Protons: A doublet for the two methyl groups (~0.9 ppm), a multiplet for the CH group (~1.9 ppm), and a doublet for the CH₂ group (~2.5 ppm). Methyl Protons (α to C=O): A doublet around 1.8 ppm, coupled to the CH-Br proton. [5][6] |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): A signal downfield, typically >190 ppm. Aromatic Carbons: Signals between 125-145 ppm. CH-Br Carbon: A signal around 45-55 ppm. Isobutyl and Methyl Carbons: Signals in the aliphatic region (<40 ppm). [5] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). [7]Key fragmentation would involve the loss of Br• and cleavage at the acyl C-C bond (McLafferty rearrangement if applicable). |

| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, α-halo ketones as a class are known to be potent irritants and lachrymators. [8]

-

Handling: Always handle 2-Bromo-1-(4-isobutylphenyl)propan-1-one inside a certified chemical fume hood. [9]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. [9]* Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal. [8]Ensure adequate ventilation and prevent runoff into waterways.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. [8][10]If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid. [8]

Conclusion

2-Bromo-1-(4-isobutylphenyl)propan-1-one is more than a mere collection of atoms; it is a strategically designed molecule whose value lies in its inherent reactivity. Its structure, featuring a stable aromatic core and a reactive α-brominated ketone handle, makes it a highly effective intermediate in organic synthesis. Understanding its synthesis, the causality behind the procedural steps, and its robust characterization is fundamental for its effective application in the complex, multi-step syntheses required in modern drug discovery and development.

References

-

PubChem. 2-Bromo-1-(4-isobutylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. PMC. Available from: [Link]

-

PubMed Central. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. National Institutes of Health. Available from: [Link]

- Google Patents.Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

- Google Patents.Method for preparing ibuprofen.

-

ResearchGate. Synthesis of Ibuprofen in the Introductory Organic Laboratory. Available from: [Link]

-

docbrown.info. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-1-(4-isobutylphenyl)propan-1-one | C13H17BrO | CID 2735576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in pharmaceutical manufacturing. The synthesis is achieved through the selective α-bromination of 4'-isobutylpropiophenone. This document delves into the underlying acid-catalyzed reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines critical safety and handling procedures. Furthermore, it details the analytical techniques required for the robust characterization of the final product, ensuring purity and structural integrity. This paper is intended for an audience of research scientists and drug development professionals actively engaged in synthetic organic chemistry.

Introduction and Strategic Importance

The synthesis of α-haloketones is a cornerstone transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures. 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS 80336-64-7) is a compound of significant industrial interest, primarily serving as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is closely related to the precursors used in some synthetic routes of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2][3]

The transformation from 4'-isobutylpropiophenone to its α-brominated derivative is a classic example of electrophilic substitution at the α-carbon of a ketone. The strategic introduction of the bromine atom at this position activates the molecule for subsequent nucleophilic substitution or elimination reactions, making it a valuable synthon for building carbon-carbon and carbon-heteroatom bonds. This guide focuses on the direct bromination using elemental bromine in an acidic medium, a method known for its efficiency and scalability.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The selective bromination at the α-position of 4'-isobutylpropiophenone is not a direct reaction on the ketone itself but proceeds through an enol intermediate under acidic conditions. The causality behind using an acid catalyst, such as glacial acetic acid, is to facilitate the tautomerization of the ketone to its more reactive enol form.

The mechanism unfolds in two primary stages:

-

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by the acid (H-A), enhancing the electrophilicity of the carbonyl carbon and, more importantly, increasing the acidity of the α-protons. A weak base (A⁻ or another solvent molecule) then abstracts an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This attack breaks the π bond and forms a new C-Br bond at the α-position. A subsequent deprotonation of the carbonyl oxygen by a base regenerates the acid catalyst and yields the final α-bromoketone product, along with hydrogen bromide (HBr) as a byproduct.

This mechanism ensures regioselective bromination at the α-carbon, as the alternative of electrophilic aromatic substitution on the isobutylphenyl ring is significantly slower under these conditions.

Caption: Acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of propiophenone derivatives.[4] The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |

| 4'-Isobutylpropiophenone | C₁₃H₁₈O | 190.28 | 59771-24-3 |

| Bromine | Br₂ | 159.81 | 7726-95-6 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 |

| Sodium Bisulfite (10% Soln.) | NaHSO₃ | 104.06 | 7631-90-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Equipment: 3-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a gas outlet to a scrubbing trap (containing sodium bisulfite solution), ice-water bath, separatory funnel, rotary evaporator.

Stoichiometry

| Reagent | Amount | Moles | Molar Equiv. |

| 4'-Isobutylpropiophenone | 19.0 g | 0.10 | 1.0 |

| Bromine | 16.8 g (5.4 mL) | 0.105 | 1.05 |

| Glacial Acetic Acid | 100 mL | - | - |

Justification: A slight excess (5 mol%) of bromine is used to ensure complete conversion of the starting material. Using a large excess can lead to di-bromination and other side reactions.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 19.0 g (0.10 mol) of 4'-isobutylpropiophenone in 60 mL of glacial acetic acid. Fit the flask with a dropping funnel and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas trap containing 10% sodium bisulfite solution to neutralize the HBr gas evolved during the reaction.

-

Bromine Addition: Prepare a solution of 16.8 g (0.105 mol) of bromine in 40 mL of glacial acetic acid and charge it to the dropping funnel. Cool the reaction flask in an ice-water bath to 5-10 °C.

-

Controlled Reaction: Begin the dropwise addition of the bromine solution to the stirred ketone solution over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. The disappearance of the characteristic red-brown color of bromine indicates its consumption. Causality: Slow addition and low temperature are crucial to prevent a runaway exothermic reaction and to minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until the reddish color has completely faded. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Quenching and Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water. If any bromine color persists, add 10% sodium bisulfite solution dropwise until the solution is colorless. This step neutralizes any unreacted bromine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Causality: Dichloromethane is an effective solvent for the product and is immiscible with water, allowing for efficient separation.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acetic acid and HBr), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, including its IUPAC name and various synonyms, alongside its fundamental physicochemical properties. A significant focus is placed on its primary application as a precursor in the synthesis of widely used pharmaceuticals. Detailed experimental protocols for its synthesis are presented, supported by mechanistic insights and workflow diagrams. This guide serves as an essential resource for professionals in drug development and chemical research, offering in-depth knowledge and practical methodologies related to this compound.

Chemical Identity and Nomenclature

The compound of interest is systematically known by its IUPAC name, 2-Bromo-1-(4-isobutylphenyl)propan-1-one .[1] This nomenclature precisely describes its molecular structure: a propane backbone with a ketone group at the first carbon, a bromine atom at the second, and a 4-isobutylphenyl group attached to the carbonyl carbon.

Due to its common use in various chemical and pharmaceutical contexts, it is also referred to by several synonyms. Understanding these alternative names is crucial for a comprehensive literature review and material sourcing.

| Table 1: Chemical Identifiers | |

| IUPAC Name | 2-Bromo-1-(4-isobutylphenyl)propan-1-one |

| Synonyms | 2-bromo-4'-isobutylpropiophenone, alpha-Bromoisobutylphenyl ethyl ketone |

| CAS Number | 38833-33-3 (Note: Some sources may list 80336-64-7) |

| Molecular Formula | C13H17BrO[2][3] |

| Molecular Weight | 269.18 g/mol [2][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one is fundamental for its handling, application in synthesis, and purification.

| Table 2: Physicochemical Data | |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 75-77 °C[4] |

| Boiling Point | 273 °C[4] |

| Solubility | Soluble in chloroform and methanol.[5] |

| Stability | Stable at room temperature, but decomposes under high temperature or light.[4] |

Synthesis and Mechanism

2-Bromo-1-(4-isobutylphenyl)propan-1-one is typically synthesized from 4'-isobutylpropiophenone through a bromination reaction. This electrophilic alpha-substitution is a cornerstone reaction in organic synthesis, allowing for the introduction of a bromine atom on the carbon adjacent to the carbonyl group.

3.1. General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from isobutylbenzene, a common industrial feedstock.

Caption: General synthesis workflow from Isobutylbenzene.

3.2. Detailed Experimental Protocol: Bromination of 4'-Isobutylpropiophenone

This protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Materials:

-

4'-Isobutylpropiophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Bicarbonate Solution (Saturated)

-

Sodium Thiosulfate Solution (10%)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isobutylpropiophenone (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution to neutralize any remaining acid and quench unreacted bromine.

-

Wash again with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(4-isobutylphenyl)propan-1-one as a crystalline solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and a catalyst by promoting the enolization of the ketone, which is the reactive species in the alpha-bromination.

-

Ice Bath: The reaction is exothermic; cooling is necessary to control the reaction rate and prevent the formation of poly-brominated byproducts.

-

Sodium Thiosulfate Wash: This step is crucial for safety and purity as it neutralizes any excess, highly reactive, and corrosive bromine.

Applications in Drug Development

The primary and most significant application of 2-Bromo-1-(4-isobutylphenyl)propan-1-one is as a key intermediate in the synthesis of Ibuprofen .[6][7][8] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).[6]

4.1. Ibuprofen Synthesis Pathway

The synthesis of Ibuprofen from this bromo-ketone intermediate typically involves a rearrangement reaction followed by oxidation. One of the well-known industrial methods is the BHC (Boots-Hoechst-Celanese) synthesis, which is lauded for its atom economy. However, a common laboratory and alternative industrial synthesis involves a Favorskii-type rearrangement.

Caption: Simplified pathway to Ibuprofen synthesis.

The α-bromo ketone, when treated with a base, can undergo a rearrangement to form a carboxylic acid derivative, which upon hydrolysis yields Ibuprofen. This transformation highlights the synthetic utility of the bromine atom as a leaving group and its role in facilitating skeletal rearrangements. The development of efficient synthetic routes to Ibuprofen, such as the BHC process, has been a significant achievement in green chemistry.[6]

Safety and Handling

2-Bromo-1-(4-isobutylphenyl)propan-1-one is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: Causes severe skin burns and eye damage (H314).[2] It is corrosive.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Handle in a well-ventilated area or a chemical fume hood.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

-

First Aid:

A full Safety Data Sheet (SDS) should always be consulted before handling this chemical.[2]

Conclusion

2-Bromo-1-(4-isobutylphenyl)propan-1-one is a compound of significant industrial and academic interest. Its well-defined chemical properties and reactivity make it an invaluable intermediate, particularly in the pharmaceutical industry for the synthesis of Ibuprofen. The synthetic protocols for its preparation are based on fundamental organic reactions, offering a practical example of electrophilic substitution. Adherence to strict safety protocols is paramount when working with this corrosive and reactive compound. This guide provides a foundational understanding for researchers and professionals, enabling informed and safe utilization of this versatile chemical building block.

References

-

PubChem. (n.d.). 2-Bromo-1-(4-isobutylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Kilburg, M., & Straight, R. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 27). Ibuprofen Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.

-

ChemBK. (2024, April 10). 2-Bromo-4-methyl propiophenone. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-(4-isobutylphenyl)propan-1-one | C13H17BrO | CID 2735576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 1451-82-7 CAS MSDS (2-bromo-4-methylpropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 7. youtube.com [youtube.com]

- 8. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Bromo-1-(4-isobutylphenyl)propan-1-one: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Bromo-1-(4-isobutylphenyl)propan-1-one possesses a well-defined structure amenable to detailed spectroscopic analysis. The molecule incorporates a para-substituted aromatic ring, an isobutyl group, and an α-brominated ketone functionality. Each of these structural motifs will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-1-(4-isobutylphenyl)propan-1-one, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for the aromatic, methine, and isobutyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating nature of the isobutyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ha) | ~7.8-8.0 | Doublet | ~8.0 | 2H |

| Aromatic (Hb) | ~7.2-7.4 | Doublet | ~8.0 | 2H |

| Methine (CH-Br) | ~5.2-5.4 | Quartet | ~6.8 | 1H |

| Methyl (CH-CH ₃) | ~1.8-2.0 | Doublet | ~6.8 | 3H |

| Methylene (CH ₂-CH) | ~2.5-2.7 | Doublet | ~7.2 | 2H |

| Methine (CH -(CH₃)₂) | ~1.8-2.0 | Multiplet | - | 1H |

| Methyl ((CH ₃)₂) | ~0.9-1.0 | Doublet | ~6.6 | 6H |

Expertise in Action: Interpreting the ¹H NMR Spectrum

The downfield shift of the aromatic protons ortho to the carbonyl group (Ha) is a direct consequence of the deshielding effect of the ketone. The methine proton adjacent to the bromine atom is expected to appear as a quartet due to coupling with the neighboring methyl protons. The diastereotopic nature of the methyl protons in the isobutyl group might lead to more complex splitting patterns than a simple doublet, depending on the solvent and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments and information about their hybridization and electronic state.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195-200 |

| Aromatic (C-C=O) | ~135-140 |

| Aromatic (C-isobutyl) | ~145-150 |

| Aromatic (CH) | ~128-130 |

| Methine (CH-Br) | ~45-50 |

| Methyl (CH-C H₃) | ~20-25 |

| Methylene (C H₂-CH) | ~45-50 |

| Methine (C H-(CH₃)₂) | ~30-35 |

| Methyl ((C H₃)₂) | ~20-25 |

Self-Validating Protocol: Acquiring High-Quality NMR Spectra

To ensure accurate and reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2-Bromo-1-(4-isobutylphenyl)propan-1-one, the IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1680-1700 | Strong |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C=C Stretch (Aromatic) | ~1600 and ~1450 | Medium |

| C-Br Stretch | ~500-600 | Medium-Strong |

Causality in IR Interpretation:

The position of the carbonyl stretching frequency is sensitive to its electronic environment. The conjugation with the aromatic ring is expected to lower the frequency compared to a simple aliphatic ketone. The presence of the α-bromine atom can slightly increase the C=O stretching frequency due to its electron-withdrawing inductive effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, 2-Bromo-1-(4-isobutylphenyl)propan-1-one is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Key expected fragments include:

-

[M]⁺ and [M+2]⁺: The molecular ion peaks.

-

[M - Br]⁺: Loss of the bromine atom.

-

[C₇H₇O]⁺: Acylium ion from cleavage of the C-C bond adjacent to the carbonyl group.

-

[C₉H₁₁]⁺: Isobutylphenyl cation.

Illustrative Fragmentation Pathway:

Caption: Key fragmentation pathways for 2-Bromo-1-(4-isobutylphenyl)propan-1-one in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. By understanding the fundamental principles of these techniques and the expected spectral features based on the molecule's structure, researchers can confidently verify its synthesis and purity, ensuring the integrity of their downstream applications in drug development and scientific research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Duh, T. H., Wang, Y. F., & Wu, M. J. (1995). A Facile Synthesis of 2-Arylpropanoic Acids by 1,2-Aryl Migration of α-Bromopropiophenones. Journal of the Chinese Chemical Society, 42(3), 579-584. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

A Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one: Synthesis, Applications, and Experimental Protocols for the Research Professional

Abstract

This technical guide provides an in-depth examination of 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS No: 80336-64-7), a versatile α-bromo ketone intermediate with significant applications in synthetic organic chemistry.[1] Primarily utilized as a precursor in the development of novel pharmaceutical agents and other bioactive molecules, this compound offers researchers a valuable scaffold for molecular elaboration. This document details its physicochemical properties, outlines validated synthetic protocols with mechanistic insights, explores its key applications in drug discovery, and provides standardized methods for its analytical characterization. Furthermore, comprehensive guidelines on safe handling, storage, and disposal are presented to ensure its responsible use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this important research chemical.

Introduction and Overview

2-Bromo-1-(4-isobutylphenyl)propan-1-one is a halogenated aromatic ketone that serves as a pivotal building block in multi-step organic syntheses. Its chemical structure, featuring a reactive α-bromine atom adjacent to a carbonyl group and an isobutylphenyl moiety, makes it a highly functionalized intermediate. The isobutylphenyl group is a well-known pharmacophore, most famously present in the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen.[2][3] Consequently, this bromo-ketone is of considerable interest for the synthesis of Ibuprofen analogues and other novel compounds with potential therapeutic activities.

Recent research has demonstrated its utility in creating complex heterocyclic systems, including benzoxazole derivatives that exhibit promising anticancer properties against human breast adenocarcinoma cell lines.[4] Its structural relationship to ketone precursors used in the synthesis of certain psychoactive substances also underscores the importance of its proper and ethical use within the legitimate scientific community.[5] This guide aims to consolidate the available technical information to facilitate its effective and safe application in research and development.

Physicochemical Properties

The fundamental properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are summarized in the table below. These data are essential for planning reactions, determining appropriate solvents, and ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 80336-64-7 | [1][6][7] |

| Molecular Formula | C₁₃H₁₇BrO | [1][7][8] |

| Molecular Weight | 269.18 g/mol | [1][6] |

| Synonyms | 2-Bromo-4'-(2-methylprop-1-yl)propiophenone | [7] |

| Appearance | Typically a solid or oil (Varies by purity) | N/A |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one is the α-bromination of its ketone precursor, 4'-isobutylpropiophenone.[6] This reaction selectively introduces a bromine atom at the carbon alpha to the carbonyl group.

Primary Synthetic Route: α-Bromination of 4'-Isobutylpropiophenone

The reaction proceeds via the bromination of 4'-isobutylpropiophenone using a suitable brominating agent. Copper(II) bromide (CuBr₂) is often the reagent of choice as it offers a safer and more manageable alternative to elemental bromine (Br₂), providing good yields under relatively mild conditions.[6]

Mechanism Insight: The reaction is believed to proceed through an enol or enolate intermediate. The ketone tautomerizes to its enol form, and the electron-rich double bond of the enol attacks the bromine species. The use of a polar solvent mixture like chloroform and ethyl acetate facilitates both the dissolution of the starting material and the stabilization of the polar intermediates. Heating provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established chemical literature and should only be performed by qualified personnel in a suitable laboratory environment.[6]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-isobutylpropiophenone (1.0 eq).

-

Reagent Addition: Add copper(II) bromide (CuBr₂, 2.2 eq) to the flask.

-

Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate as the solvent. The volume should be sufficient to ensure effective stirring.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove copper(I) bromide precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and inorganic salts.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Applications in Research and Drug Development

The bifunctional nature of this compound—a reactive electrophilic center at the α-carbon and a nucleophilic carbonyl group—makes it a powerful tool for constructing more complex molecules.

Precursor for Bioactive Molecules

The primary application lies in its use as an intermediate for pharmacologically active compounds.

-

Anticancer Agents: A notable application is in the synthesis of novel 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues.[4] In this synthesis, the bromo-ketone is used to build a complex molecule that has shown significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4]

-

NSAID Analogues: While not a direct precursor in the modern, greener industrial syntheses of Ibuprofen (e.g., the BHC process), its structure is primed for conversion to the 2-(4-isobutylphenyl)propanoic acid core.[9] It can be used in laboratory settings to explore novel derivatives or alternative synthetic pathways, such as those involving Favorskii rearrangement or substitution reactions followed by oxidation.

Intermediate for Novel Psychoactive Substances (NPS)

It is important for the research community to be aware that ketone precursors structurally similar to 2-Bromo-1-(4-isobutylphenyl)propan-1-one have been identified in synthetic routes to designer drugs like Bromo-DragonFLY.[5] This highlights the need for responsible sourcing, secure storage, and adherence to all institutional and governmental regulations regarding controlled substance analogues.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A typical workflow involves chromatographic separation followed by spectroscopic analysis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. medicilon.com [medicilon.com]

- 4. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Bromo-1-(4-isobutylphenyl)propan-1-one | C13H17BrO | CID 2735576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: An In-depth Analysis of the Potential Biological Activities of 2-Bromo-1-(4-isobutylphenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive examination of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a chemical intermediate primarily known for its role in the synthesis of Ibuprofen.[1][2][3] While its application has been largely confined to synthetic chemistry, its structural features—notably its close resemblance to the potent nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the presence of a reactive α-bromoketone moiety—suggest a compelling, yet unexplored, biological activity profile. This document synthesizes established pharmacological principles with predictive analysis to propose two primary avenues of potential biological function: anti-inflammatory action through cyclooxygenase (COX) inhibition and cytotoxic activity. We present the scientific rationale for these hypotheses and provide detailed, validated experimental workflows for their investigation. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound beyond its current application.

Introduction to the Compound of Interest

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an aromatic α-haloketone with the chemical formula C13H17BrO.[4] Its primary identity in the scientific literature is that of a precursor in various synthetic routes to Ibuprofen.[1][2] The structure features a 4-isobutylphenyl group attached to a brominated propyl-1-one chain. This structure is significant for two key reasons:

-

Structural Analogy to Ibuprofen: It shares the core isobutylphenyl moiety and a three-carbon chain with Ibuprofen. This similarity forms the basis of the hypothesis that it may interact with the same biological targets.

-

Reactive Moiety: The presence of an α-bromoketone makes the compound a potential alkylating agent.[5][6] The carbon-bromine bond is polarized by the adjacent carbonyl group, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles, such as sulfhydryl groups in protein cysteine residues. This reactivity is a known source of biological activity, and in some cases, toxicity.[6]

This dual nature—a structural analog of a blockbuster drug and a reactive chemical species—warrants a thorough investigation into its potential pharmacological effects.

Inferred Pharmacological Profile: Lessons from Ibuprofen

The most direct hypothesis for the biological activity of 2-Bromo-1-(4-isobutylphenyl)propan-1-one stems from its relationship to Ibuprofen. Ibuprofen is a cornerstone NSAID that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[7][8][9]

Mechanism of Action: COX Inhibition The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxane A2.[7][10]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[11][]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[11][][13] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[14]

By inhibiting both COX isoforms, non-selective NSAIDs like Ibuprofen effectively reduce inflammation and pain but can also lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[9][] Given its structural similarity, it is highly probable that 2-Bromo-1-(4-isobutylphenyl)propan-1-one could also bind to the active site of COX enzymes.

Intrinsic Biological Activity of α-Bromoketones

Beyond its potential as a COX inhibitor, the α-bromoketone functional group confers a distinct profile of potential biological activities. This class of compounds is known for its reactivity, which can be harnessed for therapeutic effect or can be a source of toxicity.

-

Enzyme Inhibition: The electrophilic α-carbon can form covalent bonds with nucleophilic residues (e.g., Cys, His) in enzyme active sites, leading to irreversible inhibition. This mechanism is distinct from the competitive inhibition typical of many NSAIDs.

-

Cytotoxicity and Anticancer Potential: The ability to alkylate biological macromolecules, including proteins and DNA, can induce cellular stress and apoptosis. Numerous studies have demonstrated that introducing bromine into organic molecules can enhance their cytotoxic and anticancer properties.[15][16] For instance, certain brominated benzofuran derivatives have shown selective toxicity against leukemia cell lines by inducing apoptosis.[15] Similarly, brominated benzimidazole derivatives have been identified as pro-apoptotic inhibitors of PIM-1 kinase, a target in leukemia and breast cancer.[17][18]

Therefore, a comprehensive evaluation must include screening for cytotoxic activity against relevant cancer cell lines.

Proposed Experimental Workflows for Activity Screening

To systematically investigate the hypothesized biological activities, we propose a two-pronged approach. The following workflows are designed to be self-validating by incorporating appropriate controls and standards, ensuring the trustworthiness of the generated data.

Workflow for Anti-inflammatory Activity

Objective: To determine if the compound inhibits COX enzymes and exhibits anti-inflammatory properties in vitro.

A. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. It provides a quantitative measure of potency (IC50).

-

Principle: The peroxidase component of COX enzymes is measured using a fluorometric substrate. Inhibition of the enzyme results in a decreased fluorescent signal.

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorometric probe)

-

Assay Buffer (e.g., Tris-HCl)

-

Test Compound (dissolved in DMSO)

-

Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

-

Negative Control: DMSO (vehicle)

-

-

Step-by-Step Protocol:

-

Prepare serial dilutions of the test compound and positive controls in assay buffer.

-

In a 96-well microplate, add the assay buffer.

-

Add the COX-1 or COX-2 enzyme to each well, followed by the heme cofactor.

-

Add the test compound, positive controls, or vehicle control (DMSO) to the respective wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Add the ADHP probe to each well.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.

-